molecular formula C21H22N2O6S2 B2628020 2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 686737-63-3

2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B2628020
CAS No.: 686737-63-3
M. Wt: 462.54
InChI Key: VYAUTHZTTGZUDK-UHFFFAOYSA-N
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Description

The compound 2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide features a 1,3-oxazole core substituted with a furan-2-yl group at position 2 and a 4-methylphenylsulfonyl moiety at position 2. A sulfanyl (-S-) linker at position 5 connects to an acetamide group, which is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran-derived) chain.

Properties

IUPAC Name

2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S2/c1-14-6-8-16(9-7-14)31(25,26)20-21(29-19(23-20)17-5-3-11-28-17)30-13-18(24)22-12-15-4-2-10-27-15/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAUTHZTTGZUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The sulfonyl and oxazole groups can form hydrogen bonds or electrostatic interactions with biological molecules, leading to inhibition or activation of specific pathways. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

The target compound’s 1,3-oxazole core distinguishes it from structurally related molecules:

  • Triazole Derivatives: Compounds such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (–6) replace the oxazole with a 1,2,4-triazole ring.
  • Quinazolinone Derivatives: The compound 2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (871493-35-5, ) features a fused quinazolinone ring, offering planar rigidity that could improve affinity for hydrophobic enzyme pockets but reduce solubility .
Table 1: Heterocyclic Core Comparison
Compound Class Core Structure Key Features Potential Impact on Activity
Target Compound 1,3-Oxazole Moderate basicity, O/N heteroatoms Balanced solubility and binding affinity
Triazole Analogues 1,2,4-Triazole Three N atoms, higher polarity Enhanced hydrogen bonding, shorter half-life
Quinazolinone Analogues Quinazolinone Fused aromatic system, planar structure Improved target affinity, reduced solubility

Substituent Variations

Sulfonyl Group Modifications
  • 4-Bromophenylsulfonyl () : Bromine’s electron-withdrawing nature may improve oxidative stability but reduce solubility .
  • 4-Fluorophenylmethyl () : Fluorine’s electronegativity enhances binding to hydrophobic pockets while maintaining moderate solubility .
Table 2: Sulfonyl Substituent Effects
Substituent Electronic Effect Solubility (Predicted) Bioactivity Implications
4-Methylphenyl Electron-donating Moderate Increased lipophilicity
4-Bromophenyl Electron-withdrawing Low Enhanced stability, reduced solubility
4-Fluorophenylmethyl Moderate EWG Moderate Balanced affinity and solubility
Acetamide Side Chain Variations
  • 2-Methoxyphenyl () : The methoxy group enhances solubility via hydrogen bonding but may sterically hinder target interactions .
  • Pyridin-3-yl () : Aromatic nitrogen in pyridine improves π-π stacking but increases metabolic degradation risk .

Biological Activity

The compound 2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a complex organic molecule with significant potential in pharmaceutical applications. It belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H23N3O5S2C_{19}H_{23}N_{3}O_{5}S_{2}, with a molecular weight of approximately 431.5 g/mol. The structure features several functional groups that contribute to its reactivity and biological interactions:

Functional Group Description
SulfonamideKnown for antibacterial properties
OxazoleAssociated with various biological activities
FuranExhibits antimicrobial and anti-inflammatory activities

Antibacterial Activity

Research indicates that compounds containing furan and sulfonamide moieties exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus:

  • MIC Values : A study highlighted that certain furan derivatives had minimum inhibitory concentration (MIC) values as low as 64 µg/mL against E. coli .

The presence of the sulfonamide group enhances the antibacterial efficacy by interfering with bacterial folate synthesis pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide derivatives has been well-documented. Compounds similar to the target compound have been shown to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation processes:

  • Inhibition Studies : Some furanone derivatives demonstrated COX-2 inhibitory potency comparable to established anti-inflammatory drugs like rofecoxib .

Anticancer Potential

The structural characteristics of the compound suggest potential anticancer activity. Sulfonamide derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antibacterial Efficacy :
    • Objective : Evaluate the antibacterial activity of furan-based compounds.
    • Findings : Compounds exhibited broad-spectrum activity against multiple bacterial strains, outperforming traditional antibiotics in some cases .
  • Anti-inflammatory Mechanism Investigation :
    • Objective : Assess the COX-inhibitory effects of sulfonamide derivatives.
    • Results : Several derivatives showed significant inhibition of COX enzymes, suggesting a viable pathway for developing new anti-inflammatory agents .

The biological activity of this compound likely involves interactions with specific biological targets such as enzymes or receptors. The sulfonamide moiety is known to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.

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